![molecular formula C18H11F3N4 B2772793 1-phenyl-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 306977-36-6](/img/structure/B2772793.png)
1-phenyl-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
1-phenyl-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C18H11F3N4 and its molecular weight is 340.309. The purity is usually 95%.
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Biological Activity
1-Phenyl-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of pyrazolo[4,3-b]pyridine derivatives typically involves multiple steps, including cyclization reactions that can be optimized for yield and purity. For instance, derivatives are often synthesized using methods that incorporate trifluoromethyl groups, which enhance biological activity. A common approach is the reaction of hydrazine derivatives with substituted pyridines under acidic conditions or via microwave-assisted synthesis to improve efficiency and reduce reaction times .
Anticancer Properties
Research has demonstrated that compounds similar to this compound exhibit potent antiproliferative activity against various cancer cell lines. For example, studies show that derivatives with specific substitutions can inhibit tumor growth in vivo without affecting normal cell proliferation. The most active compounds in these studies demonstrated IC50 values in the low micromolar range (0.75–4.15 μM) against human cancer cells .
The mechanisms underlying the anticancer effects of these compounds often involve the inhibition of tubulin polymerization and interference with protein kinase signaling pathways. Such actions lead to apoptosis and reduced angiogenesis in tumor cells. Notably, some derivatives have been shown to selectively target cancer cells while sparing healthy tissues, highlighting their potential as therapeutic agents with fewer side effects .
Antimicrobial Activity
Additionally, pyrazolo[4,3-b]pyridine derivatives have been evaluated for their antimicrobial properties. Certain compounds in this class have demonstrated effective inhibition against various bacterial strains and fungi. The presence of the trifluoromethyl group is believed to enhance their lipophilicity and membrane permeability, contributing to their antimicrobial efficacy .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications. Key findings include:
- Substituents at the phenyl ring: Variations in the substituents on the phenyl moiety can alter potency and selectivity against cancer cell lines.
- Positioning of the trifluoromethyl group: The position of the trifluoromethyl substituent plays a crucial role in enhancing biological activity, particularly in terms of solubility and interaction with biological targets .
Case Studies
- In Vivo Studies: In a study involving an orthotopic breast cancer model, specific pyrazolo[4,3-b]pyridine derivatives were administered to evaluate their ability to inhibit tumor growth. Results indicated a significant reduction in tumor size compared to controls, with no observed systemic toxicity .
- Antimicrobial Efficacy: A series of experiments tested various derivatives against resistant bacterial strains such as MRSA and E. coli. Compounds exhibited minimum inhibitory concentrations (MICs) that were promising for further development as antimicrobial agents .
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the class of pyrazolo[4,3-b]pyridines, characterized by a fused heterocyclic structure that provides a versatile framework for chemical modifications. The trifluoromethyl group enhances the compound's lipophilicity and biological activity. Various synthetic routes have been developed for its preparation, including methods that utilize readily available precursors such as 2-chloro-3-nitropyridines .
Anticancer Activity
Research has shown that derivatives of pyrazolo[4,3-b]pyridines exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit various kinases associated with cancer progression. In particular, studies have demonstrated that certain pyrazole derivatives can effectively inhibit BRAF (V600E) mutations, which are common in melanoma . The cytotoxic potential of these compounds has been assessed against several cancer cell lines, including HepG2 and A549, showing promising results with IC50 values in the low micromolar range .
Anti-inflammatory Properties
Pyrazolo[4,3-b]pyridines also demonstrate anti-inflammatory effects. The presence of the trifluoromethyl group is believed to contribute to the modulation of inflammatory pathways. Compounds in this class have been investigated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting their potential as therapeutic agents for inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of pyrazolo[4,3-b]pyridines have also been explored. Compounds with this scaffold have shown efficacy against a range of bacterial strains and fungi. The mechanism of action is thought to involve interference with microbial metabolic pathways, making them candidates for further development as antimicrobial agents .
Agrochemical Applications
The trifluoromethyl group is not only beneficial in pharmaceutical applications but also enhances the bioactivity of agrochemicals. Trifluoromethylpyridine derivatives are utilized in crop protection products due to their effectiveness against pests and diseases. The unique physicochemical properties imparted by fluorine atoms contribute to the stability and efficacy of these compounds in agricultural settings .
Summary of Findings
Application Area | Key Findings |
---|---|
Anticancer | Significant inhibition of cancer cell lines; effective against BRAF mutations |
Anti-inflammatory | Modulation of inflammatory pathways; inhibition of cytokines |
Antimicrobial | Efficacy against bacteria and fungi; potential for new antimicrobial agents |
Agrochemical | Effective crop protection; stability and efficacy enhanced by trifluoromethyl |
Case Studies
- Anticancer Assays : A study evaluated the cytotoxic effects of several pyrazolo[4,3-b]pyridine derivatives on HepG2 and A549 cell lines. The most potent derivative exhibited an IC50 value of 0.19 µM against BRAF (V600E) mutations, indicating strong potential as an anticancer agent.
- Inflammation Model : In a model of acute inflammation, a pyrazolo[4,3-b]pyridine derivative significantly reduced levels of TNF-alpha and IL-6 cytokines compared to controls, showcasing its anti-inflammatory capabilities.
- Agricultural Field Trials : Field trials demonstrated that a trifluoromethylpyridine-based agrochemical significantly reduced pest populations while maintaining crop yields, confirming its effectiveness in real-world applications.
Q & A
Basic Questions
Q. What are the established synthetic routes for 1-phenyl-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine?
- Methodology : Multi-step synthesis typically involves:
- Condensation : Heating 3-fluoropyridine derivatives with hydrazine to form the pyrazolo[4,3-b]pyridine core .
- Functionalization : Bromination at position 6 using HBr or NBS, followed by trifluoromethylation via Ullmann coupling or nucleophilic substitution .
- Coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig amination to introduce phenyl and pyridinyl groups, using Pd catalysts (e.g., Pd2(dba)3) and ligands (e.g., XPhos) under inert conditions .
- Purification : Column chromatography (silica gel, hexane/EtOAc) and recrystallization for high-purity isolation .
Q. How is the structural integrity of this compound validated?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and aromaticity .
- X-ray crystallography : Resolves dihedral angles (e.g., 9.33° between pyrazolo-pyridine and phenyl rings) and π-π stacking interactions (3.45 Å face-to-face distance) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 369.08) .
Q. What preliminary biological activities are reported for pyrazolo[4,3-b]pyridine analogs?
- Screening assays :
- Kinase inhibition : Derivatives show IC50 values <100 nM against c-Met, ALK, and CDK8 via fluorescence polarization assays .
- Antiproliferative activity : MTT assays reveal GI50 values of 1–10 µM in cancer cell lines (e.g., A549, MCF-7) .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Key parameters :
- Catalyst selection : Pd2(dba)3/XPhos increases coupling efficiency (yield >85%) compared to Pd(PPh3)4 .
- Solvent systems : DMF enhances solubility of Boc-protected intermediates, reducing side products .
- Temperature control : Reflux in n-butanol (42 hours) improves cyclization kinetics .
Q. What structure-activity relationships (SAR) guide the design of kinase inhibitors based on this scaffold?
- Critical substituents :
- Trifluoromethyl at position 6 : Enhances metabolic stability and hydrophobic interactions with kinase ATP pockets .
- 3-Pyridinyl group : Improves solubility and π-cation interactions with lysine residues in c-Met .
- Phenyl ring modifications : Electron-withdrawing groups (e.g., -F) at position 4 increase selectivity for ALK-L1196M .
Q. What crystallographic insights inform molecular docking studies?
- Structural data :
- Active-site interactions : Pyrazolo-pyridine cores adopt planar conformations, facilitating π-π stacking with Phe residues in kinase domains .
- Hydrogen bonding : The pyridinyl nitrogen forms H-bonds with backbone amides (e.g., Glu1127 in PIM1 kinase) .
Q. How do solvent polarity and pH affect the compound’s stability in biological assays?
- Stability studies :
Properties
IUPAC Name |
1-phenyl-3-pyridin-3-yl-6-(trifluoromethyl)pyrazolo[4,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N4/c19-18(20,21)13-9-15-17(23-11-13)16(12-5-4-8-22-10-12)24-25(15)14-6-2-1-3-7-14/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWONVOWDLFORCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=N2)C4=CN=CC=C4)N=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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